molecular formula C4H5ClN2OS B14626774 2-Amino-5-chloro-6H-1,3-thiazin-4-ol CAS No. 54718-46-6

2-Amino-5-chloro-6H-1,3-thiazin-4-ol

Cat. No.: B14626774
CAS No.: 54718-46-6
M. Wt: 164.61 g/mol
InChI Key: CTQDPNHMDPJFOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-chloro-6H-1,3-thiazin-4-ol is a chemical compound belonging to the class of 5,6-dihydro-4H-1,3-thiazines. This family of six-membered N,S-heterocyclic scaffolds is recognized as a privileged structure in medicinal chemistry and is the core of numerous pharmaceutically active molecules . Researchers are increasingly interested in these scaffolds due to their wide spectrum of reported biological activities. These include potential antifungal, anticonvulsant, antitubercular, antibacterial, antimicrobial, and antitumor properties . The structural motif is also found in molecules studied as sedatives, analgesics, and muscle relaxants, such as the anti-hypertensive agent Xylazine . The specific chloro and hydroxyl substitutions on this compound make it a valuable building block for further chemical exploration and drug discovery efforts. It is provided as a high-purity material strictly for research use in laboratory settings. This product is not intended for diagnostic or therapeutic uses. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

CAS No.

54718-46-6

Molecular Formula

C4H5ClN2OS

Molecular Weight

164.61 g/mol

IUPAC Name

2-amino-5-chloro-6H-1,3-thiazin-4-ol

InChI

InChI=1S/C4H5ClN2OS/c5-2-1-9-4(6)7-3(2)8/h8H,1H2,(H2,6,7)

InChI Key

CTQDPNHMDPJFOY-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(N=C(S1)N)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-6H-1,3-thiazin-4-ol can be achieved through several methods. One common approach involves the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-5-chlorobenzaldehyde with thiourea in the presence of a base can yield the desired thiazine derivative .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of solvents, catalysts, and specific temperature and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic displacement due to electron withdrawal by the adjacent sulfur atom. Common nucleophiles and outcomes include:

Nucleophile Reagent/Conditions Product
AminesEthanol, reflux, KOH catalyst5-Amino-6H-1,3-thiazin-4-ol derivatives
ThiolsMicrowave-assisted, K₂CO₃ 5-Mercapto analogs
AlkoxidesMethanol/NaOCH₃, 60°C5-Alkoxy-substituted thiazines

Key Findings :

  • Substitution kinetics depend on solvent polarity and base strength.

  • Steric hindrance at the nucleophile reduces reaction efficiency .

Oxidation Reactions

The thiazine ring’s sulfur atom is susceptible to oxidation, yielding sulfoxides or sulfones under controlled conditions:

Oxidizing Agent Conditions Product
H₂O₂Acetic acid, 25°C6H-1,3-Thiazin-4-ol sulfoxide
KMnO₄Aqueous H₂SO₄, 0°C6H-1,3-Thiazin-4-ol sulfone

Mechanistic Insight :

  • Oxidation proceeds via electrophilic attack on sulfur, forming a three-membered transition state .

Condensation with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes or ketones:

Carbonyl Compound Conditions Product
BenzaldehydeEthanol, reflux, 4 hrsN-Benzylidene-2-amino-5-chloro-thiazin-4-ol
AcetophenoneDMF, 80°C, piperidine Cyclic enamine derivatives

Applications :

  • Resultant Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound .

Acid-Base Reactions

The hydroxyl and amino groups enable protonation/deprotonation equilibria:

  • Protonation : Occurs in HCl/Et₂O, forming a water-soluble ammonium salt.

  • Deprotonation : NaOH/EtOH deprotonates the hydroxyl group, enhancing nucleophilicity at position 4.

pKa Values :

  • Amino group: ~8.2 (calculated via DFT)

  • Hydroxyl group: ~10.5

Ring-Opening and Cyclization

Under harsh conditions, the thiazine ring undergoes transformations:

Reagent Conditions Product
H₂N-NH₂Ethanol, 100°C Bicyclic thiazolidine derivatives
PCl₅Toluene, reflux Thiophene-fused heterocycles

Notable Observation :

  • Ring-opening followed by re-cyclization is a key pathway for synthesizing polyheterocyclic systems .

Mannich-Type Reactions

The amino group facilitates Mannich reactions with formaldehyde and amines:

Amine Conditions Product
MethylamineHCHO, H₂O, 25°C 2-(Methylaminomethyl)-thiazin-4-ol
AnilineEthanol, 12 hrs Aryl-substituted Mannich bases

Synthetic Utility :

  • Products serve as intermediates for antitumor agents .

Scientific Research Applications

Scientific Research Applications of 2-Amino-5-chloro-6H-1,3-thiazin-4-ol

This compound is a heterocyclic compound with a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique combination of functional groups gives it specific chemical reactivity and biological activity, making it valuable in both research and industrial contexts.

Applications Overview

  • Chemistry this compound serves as a building block in the synthesis of more complex molecules and materials.
  • Biology The compound exhibits various biological activities, positioning it as a candidate for drug discovery and development. Thiazines, as a group of heterocyclic organic compounds, are still being explored for their pharmacological activities .
  • Medicine Due to its antimicrobial, antifungal, and anticancer properties, this compound has potential therapeutic applications.
  • Industry This compound is used in the development of agrochemicals, dyes, and other industrial products.

Synthesis and Production

This compound can be synthesized through different methods, often involving the cyclocondensation of precursors under controlled conditions. A common approach is the reaction of 2-amino-5-chlorobenzaldehyde with thiourea in the presence of a base to yield the desired thiazine derivative. Industrial production typically optimizes reaction conditions to maximize yield and purity, potentially using specific solvents, catalysts, and controlled temperature and pressure conditions.

Research Examples Involving Thiazine Derivatives

  • Antimicrobial Activity: Some Thiazine derivatives have demonstrated remarkable inhibitory activity against pathogens such as Escherichia coli, S. aureus, B. subtilis, and Phaseolus argenosa .
  • Anticancer Activity: Thiazole-bearing heterocycles have shown anti-proliferative potentials against breast cancer, human hepatocellular carcinoma, and colorectal carcinoma cell lines . Studies have also identified specific thiazole analogues with activity against human glioblastoma and human melanoma cells .
  • Antiviral Properties: Bis(1,2)dithiolo derivatives of the 1,4-thiazine class have demonstrated antiviral properties against the nucleocapsid protein of the feline immunodeficiency virus (FIV) in vitro, suggesting potential as candidates for HIV treatment .
  • Other Activities: Derivatives of 1,3 thiazines with N-C-S linkage have been reported to possess antitubercular, antibacterial, antimicrobial, antitumor, insecticidal, fungicidal, and herbicidal properties, and can be used in tranquilizers and various dyes . They also show potential as anti-radiation agents and are used as reaction intermediates in organic synthesis .

Tables of Thiazine Derivatives and Their Applications

CompoundApplication
4-(2-hydroxy-3-bromo/nitro-5-chlorophenyl)-6-(1’-propene)-2-iminophenyl-3,6-dihydro-1,3-thiazineIn vitro growth inhibition against Escherichia coli, S. aureus, B. subtilis and Phaseolus argenosa
5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analoguesAnticonvulsant properties
Thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analoguesAnticonvulsant activity
Novel thiazole-bearing heterocyclesAnti-proliferative against breast cancer, human hepatocellular carcinoma, and colorectal carcinoma
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analoguesAnticancer against HCT-116, HepG2, and HT-29 cell lines
bis(1,2)dithiolo derivative of 1,4-thiazineAntiviral properties against feline immunodeficiency virus (FIV)
1,3 thiazines having N-C-S linkageantitubercular, antibacterial, antimicrobial, antitumor, insecticidal, fungicidal, and herbicidal

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-6H-1,3-thiazin-4-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes or disrupt cell membrane integrity. The compound’s anticancer properties could be related to its ability to induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds, derived from the provided evidence, share structural or functional similarities with 2-amino-5-chloro-6H-1,3-thiazin-4-ol. Key differences in synthesis, properties, and applications are highlighted.

Structural Analysis

Ring System Differences :

  • The target compound’s 1,3-thiazin ring (six-membered, one sulfur, one nitrogen) contrasts with 1,3,4-thiadiazole (five-membered, two nitrogens, one sulfur) and 1,3,4-thiadiazine (six-membered, two nitrogens, one sulfur) . The benzo-fused system in 5-chloro-benzo[c][1,2,5]thiadiazol-4-amine introduces extended conjugation, enhancing aromaticity and stability .

Substituent Effects :

  • Chlorine substitution at position 5 (common in all compounds) likely influences electronic properties and bioactivity. The hydroxyl group in the target compound may enhance solubility but reduce stability compared to aryl or amide substituents in analogs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-5-chloro-6H-1,3-thiazin-4-ol, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via cyclocondensation of thiourea derivatives with α-chloroketones or via nucleophilic substitution reactions. For example, describes a protocol where 2-aminothiazol-4(5H)-one derivatives are synthesized using acetic acid (AcOH) under reflux (3–5 h) with stoichiometric control of reagents (1.0–1.1 equiv). Key considerations include:

  • Reagent purity : Impurities in chloroacetic acid or sodium acetate (common reagents) can lead to side reactions.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation, especially tautomeric equilibria in the thiazine ring .
  • Workup : Neutralize excess acid post-reaction to prevent decomposition during purification.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be interpreted?

  • Answer :

  • NMR : The amino and hydroxyl protons may exhibit broad peaks due to hydrogen bonding, requiring DMSO-d6 or D2O exchange experiments for clarity .

  • Mass spectrometry : High-resolution MS (HRMS) is critical to distinguish the molecular ion peak from fragmentation artifacts, particularly for chlorine-containing species.

  • IR : The C=S and N-H stretches (1050–1250 cm⁻¹ and 3200–3400 cm⁻¹, respectively) should align with computational predictions. Discrepancies may arise from polymorphism or solvent effects .

    Table 1 : Common Spectral Data Contradictions and Resolutions

    TechniqueCommon PitfallsResolution
    ¹H NMR Overlapping peaks due to tautomerismUse variable-temperature NMR or DFT calculations
    LC-MS Adduct formation (e.g., Na⁺/K⁺)Employ desalting columns or subtractive analysis

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound derivatives with enhanced bioactivity?

  • Answer :

  • DFT studies : Calculate transition-state energies for key steps (e.g., ring closure) to identify catalysts (e.g., Lewis acids) that lower activation barriers .
  • Solvent effects : Use COSMO-RS simulations to predict solvation free energies and select solvents (e.g., DMF vs. AcOH) that favor product stability .
  • Example : achieved an 81% yield in a benzyl chloride-mediated synthesis by optimizing temperature (80°C) and reaction time (24 h), validated via computational modeling .

Q. What strategies address discrepancies in reported biological activity data for this compound analogs?

  • Answer :

  • Batch variability : Ensure consistent purity (>98% by HPLC) and confirm the absence of regioisomers (e.g., 4-amino vs. 5-amino tautomers) via X-ray crystallography .
  • Assay conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize false positives/negatives .
  • Meta-analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. cellular viability) to identify structure-activity relationships (SAR) .

Methodological Guidelines

Q. How should researchers design experiments to investigate the tautomeric behavior of this compound?

  • Answer :

  • Variable-temperature NMR : Monitor chemical shift changes across 25–100°C to detect keto-enol or thione-thiol equilibria .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to resolve ambiguous NH/OH proton assignments .
  • Crystallography : Compare solid-state (X-ray) and solution (NMR) structures to confirm tautomer dominance .

Q. What are best practices for stabilizing this compound during long-term storage?

  • Answer :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the thiazine ring .
  • Solvent choice : Lyophilize and store in anhydrous DMSO or acetonitrile to minimize decomposition .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same synthetic route?

  • Answer :

  • Reagent quality : Impurities in sodium acetate () or chloroacetic acid can alter reaction kinetics.
  • Scale effects : Milligram-scale reactions may exhibit lower yields due to inefficient heat transfer vs. gram-scale .
  • Workup differences : Incomplete neutralization of AcOH can lead to product loss during extraction .

Table 2 : Synthesis Yield Variability in Published Protocols

ReferenceScale (mmol)Yield (%)Key Factor
10.070–75Stoichiometric excess of 3-formylindole
50.081Extended reaction time (24 h vs. 5 h)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.